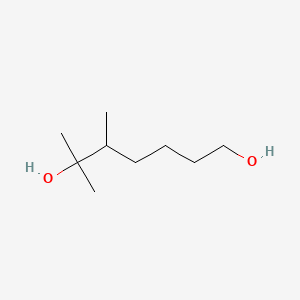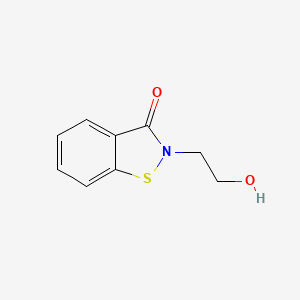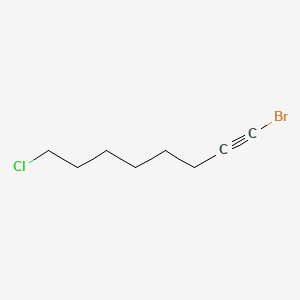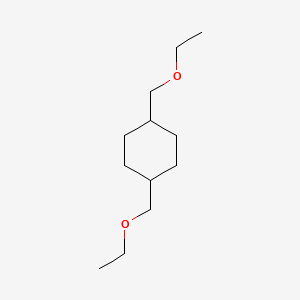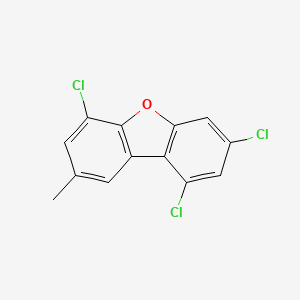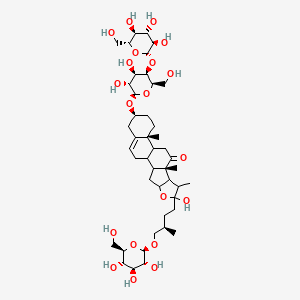
1,4-Bis(ethoxymethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(ethoxymethyl)cyclohexane is an organic compound with the molecular formula C12H24O2. It is known for its favorable organoleptic properties, particularly its pleasant odor, making it of great interest in the field of fragrances for cosmetics, laundry, and cleaning detergents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(ethoxymethyl)cyclohexane can be synthesized by reacting 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base, such as alkali metal hydroxides or earth alkaline metal hydroxides, a solvent, and a phase transfer catalyst . The solvent can be water or a mixture of water with at least one organic solvent .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but optimized for large-scale production. The process aims to improve yield and reduce the formation of unwanted by-products by using mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(ethoxymethyl)cyclohexane primarily undergoes substitution reactions. The compound can react with various reagents to form different products, depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl, cycloalkyl, or alkenyl halides in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with alkyl halides can produce various ethers .
Aplicaciones Científicas De Investigación
1,4-Bis(ethoxymethyl)cyclohexane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-bis(ethoxymethyl)cyclohexane is primarily related to its interaction with olfactory receptors. The compound’s molecular structure allows it to bind to specific receptors in the olfactory system, triggering a sensory response that is perceived as a pleasant odor .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(hydroxymethyl)cyclohexane: The precursor in the synthesis of 1,4-bis(ethoxymethyl)cyclohexane.
4-(Alkoxymethyl)-1-(hydroxymethyl)cyclohexanes: Similar compounds with different alkoxy groups.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct and pleasant odor. This makes it particularly valuable in the fragrance industry compared to other similar compounds .
Propiedades
Número CAS |
1417523-62-6 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
1,4-bis(ethoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
DEROEFJZVPSIAO-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1CCC(CC1)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


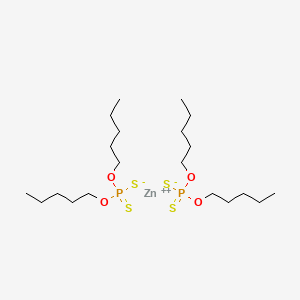
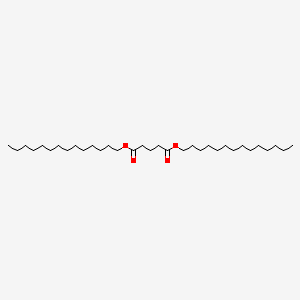
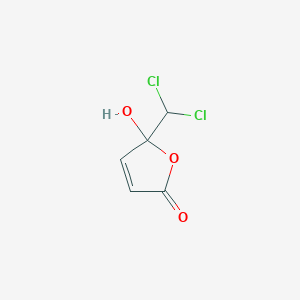
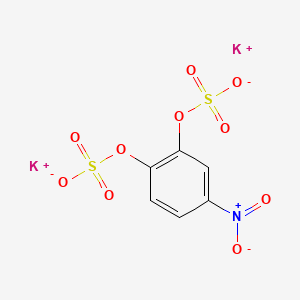
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
